molecular formula C7H13ClO2S B13248648 2,2-Dimethylcyclopentane-1-sulfonyl chloride

2,2-Dimethylcyclopentane-1-sulfonyl chloride

Cat. No.: B13248648
M. Wt: 196.70 g/mol
InChI Key: JBLMTRUVEYNVMR-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopentane-1-sulfonyl chloride (CAS: 1495792-59-0) is a sulfonyl chloride derivative characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. Its molecular formula is C₆H₁₁ClO₂S, with a molecular weight of 182.67 g/mol . The compound’s structure imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in sulfonylation reactions. Its IUPAC name and structural details are confirmed via standardized identifiers (PubChem CID: 53649750; MDL: MFCD21123972) .

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

2,2-dimethylcyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-7(2)5-3-4-6(7)11(8,9)10/h6H,3-5H2,1-2H3

InChI Key

JBLMTRUVEYNVMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclopentane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide and thionyl chloride (SOCl2) as reagents. This combination facilitates the oxidative conversion of thiols to sulfonyl chlorides under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also yields sulfonyl chlorides in good yields .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves large-scale oxidative chlorination processes. These methods typically use readily available reagents and aim to maximize yield and purity while minimizing reaction times and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be further oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.

    Oxidizing Agents: Hydrogen peroxide and N-chlorosuccinimide are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by further oxidation.

    Thiols: Formed by reduction.

Scientific Research Applications

2,2-Dimethylcyclopentane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopentane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can act as an electrophile in various chemical reactions. The sulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
2,2-Dimethylcyclopentane-1-sulfonyl chloride C₆H₁₁ClO₂S 182.67 1495792-59-0 Cyclopentane ring with two 2-methyl groups
2,2-Dimethylpropane-1-sulfonyl chloride C₅H₁₁ClO₂S 170.66 53333-76-9 Linear propane backbone with two 2-methyl groups
2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride C₈H₁₅ClO₃S 226.72 1535312-81-2 Ether-linked cyclopentylmethoxy group
(2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride C₅H₇ClF₂O₂S 204.62 1955548-58-9 Difluorinated cyclopropane ring

Structural and Electronic Differences

Cyclic vs. Linear Backbones :

  • The cyclopentane ring in the target compound introduces increased steric hindrance compared to the linear propane backbone of 2,2-dimethylpropane-1-sulfonyl chloride. This affects reactivity in nucleophilic substitutions, where bulky groups may slow reaction kinetics .
  • The cyclopropane ring in (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride introduces ring strain and electron-withdrawing fluorine atoms, enhancing electrophilicity at the sulfur center .

Substituent Effects :

  • The cyclopentylmethoxy group in 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride adds an ether oxygen, which may participate in hydrogen bonding or alter solubility in polar solvents .

Fluorination: Fluorine atoms in (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride increase thermal stability and resistance to hydrolysis compared to non-fluorinated analogs .

Biological Activity

2,2-Dimethylcyclopentane-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H15ClO2S
  • Molecular Weight : 194.72 g/mol
  • IUPAC Name : 2,2-Dimethylcyclopentane-1-sulfonyl chloride
  • CAS Number : 13998-36-4

The biological activity of sulfonyl chlorides, including 2,2-Dimethylcyclopentane-1-sulfonyl chloride, is primarily attributed to their ability to act as electrophiles. They can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and other derivatives. This reactivity is crucial in drug design, particularly for developing compounds with antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that sulfonyl chlorides can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of sulfonamides possess potent antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial enzymes essential for folate synthesis, which is critical for bacterial growth and replication.

Anticancer Activity

Recent studies have focused on the potential anticancer properties of sulfonamide derivatives synthesized from sulfonyl chlorides. A study highlighted the synthesis of novel sulfonamides that demonstrated promising binding affinities to carbonic anhydrase (an enzyme implicated in tumor growth) with affinities ranging from -6.8 to -8.2 kcal/mol, suggesting their potential as anticancer agents .

Case Studies

  • Synthesis and Evaluation : A study synthesized various sulfonamide derivatives from 2,2-Dimethylcyclopentane-1-sulfonyl chloride and evaluated their biological activities. The synthesized compounds showed varying degrees of cytotoxicity against cancer cell lines, indicating a structure-activity relationship that could be exploited for drug development .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding interactions between synthesized sulfonamides and target proteins involved in cancer pathways. The results indicated that specific modifications on the sulfonamide structure could enhance binding affinity and selectivity towards cancer targets .

Data Tables

Property Value
Molecular FormulaC8H15ClO2S
Molecular Weight194.72 g/mol
IUPAC Name2,2-Dimethylcyclopentane-1-sulfonyl chloride
CAS Number13998-36-4
Biological Activity Effect
AntibacterialInhibits bacterial growth
AnticancerCytotoxic to cancer cells

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